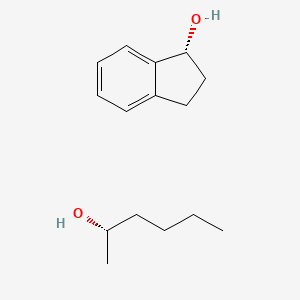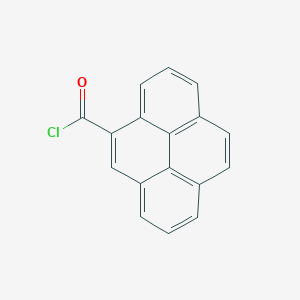
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,11,14-Tetrathiacycloeicosa-2,12-diyne typically involves the formation of the cyclic structure through a series of chemical reactions. One common method includes the cyclization of a linear precursor containing sulfur atoms and triple bonds. The reaction conditions often involve the use of strong bases and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different structural isomers.
Substitution: The sulfur atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, such as chlorine or bromine, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various isomers with different degrees of saturation.
科学研究应用
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the development of new materials with unique properties, such as conductivity or reactivity.
作用机制
The mechanism of action of 1,4,11,14-Tetrathiacycloeicosa-2,12-diyne involves its interaction with molecular targets through its sulfur atoms and triple bonds. These interactions can lead to the formation of new chemical bonds or the disruption of existing ones, affecting the function of the target molecules. The pathways involved may include electron transfer, nucleophilic attack, or radical formation, depending on the specific reaction conditions.
相似化合物的比较
Similar Compounds
1,4,7,10-Tetrathiacyclododecane: A cyclic compound with sulfur atoms but without triple bonds.
1,4,8,11-Tetrathiacyclotetradecane: Another sulfur-containing cyclic compound with different ring size and properties.
Uniqueness
1,4,11,14-Tetrathiacycloeicosa-2,12-diyne is unique due to its combination of sulfur atoms and triple bonds, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
295329-32-7 |
|---|---|
分子式 |
C16H24S4 |
分子量 |
344.6 g/mol |
IUPAC 名称 |
1,4,11,14-tetrathiacycloicosa-2,12-diyne |
InChI |
InChI=1S/C16H24S4/c1-2-6-10-18-15-16-20-12-8-4-3-7-11-19-14-13-17-9-5-1/h1-12H2 |
InChI 键 |
XHQVRXIXGNEMHI-UHFFFAOYSA-N |
规范 SMILES |
C1CCCSC#CSCCCCCCSC#CSCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


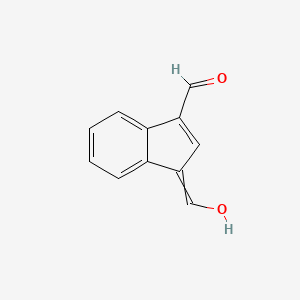
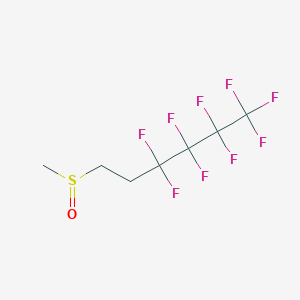
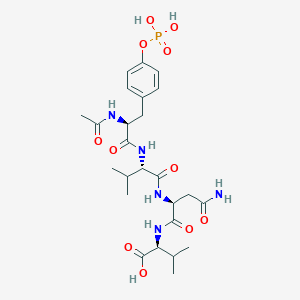
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol](/img/structure/B12568047.png)
![Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B12568057.png)
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)
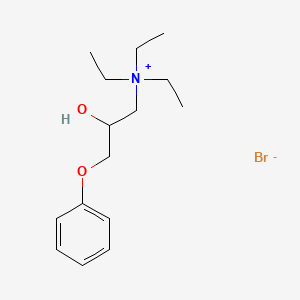
![{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B12568075.png)
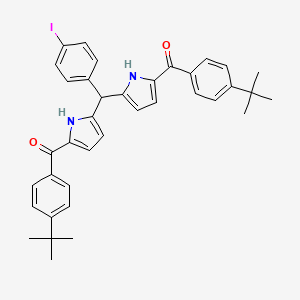
![1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568090.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-](/img/structure/B12568097.png)
